molecular formula C28H23N5O3 B3606424 2-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5,7-diphenylpyrazolo[1,5-a]pyrimidine

2-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5,7-diphenylpyrazolo[1,5-a]pyrimidine

Cat. No. B3606424
M. Wt: 477.5 g/mol
InChI Key: ZOVYCKLIBFQJHS-UHFFFAOYSA-N
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Description

The compound is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential biological activities . They contain a pyrazole ring fused with a pyrimidine ring. The compound also contains a piperazine ring, which is a common feature in many pharmaceuticals, and a furoyl group, which is a type of acyl group derived from furan .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, with a piperazine ring and a furoyl group attached. The exact structure would depend on the specific locations of these groups on the core ring system .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. For instance, the piperazine ring might undergo reactions typical of secondary amines, while the furoyl group might participate in acylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, properties such as solubility, melting point, and boiling point would be influenced by factors like the size and shape of the molecule, the specific functional groups present, and the overall polarity of the molecule .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Many pyrazolo[1,5-a]pyrimidines have been studied for their potential anticancer activities, often through inhibition of certain enzymes like CDK2 .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. Many pharmaceuticals containing a piperazine ring are generally well-tolerated, but side effects can occur .

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, optimization of its synthesis process, and detailed investigation of its physical and chemical properties .

properties

IUPAC Name

[4-(5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carbonyl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N5O3/c34-27(31-13-15-32(16-14-31)28(35)25-12-7-17-36-25)23-19-26-29-22(20-8-3-1-4-9-20)18-24(33(26)30-23)21-10-5-2-6-11-21/h1-12,17-19H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVYCKLIBFQJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5,7-diphenylpyrazolo[1,5-a]pyrimidine
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2-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5,7-diphenylpyrazolo[1,5-a]pyrimidine
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2-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5,7-diphenylpyrazolo[1,5-a]pyrimidine
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2-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5,7-diphenylpyrazolo[1,5-a]pyrimidine
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2-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5,7-diphenylpyrazolo[1,5-a]pyrimidine
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2-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5,7-diphenylpyrazolo[1,5-a]pyrimidine

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